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molecular formula C8H8N2O B3059390 4-(2-Hydroxyethyl)pyridine-2-carbonitrile CAS No. 99584-77-7

4-(2-Hydroxyethyl)pyridine-2-carbonitrile

Cat. No. B3059390
M. Wt: 148.16 g/mol
InChI Key: ZVOORVBWJBCNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([C:15]#[N:16])[n:12][cH:13][cH:14]1)([CH3:5])([CH3:17])[CH3:18].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1>>[OH:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([C:15]#[N:16])[n:12][cH:13][cH:14]1

Inputs

Step One
Name
CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
N#Cc1cc(CCO)ccn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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